Evidence 1: Distinct Computed Lipophilicity vs. (Z)-Configurational Isomer Governs Partitioning Behavior and Passive Membrane Permeability Predictions
The target (E)-isomer (CAS 281223-65-2) exhibits a computed XLogP3 of -0.3 via PubChem [1], whereas the (Z)-isomer (CAS 7144-91-4) has a reported LogP of 0.73 via ChemSrc using an alternative algorithm . The numerical difference of approximately 1.03 log units represents a more than 10-fold predicted shift in octanol:water partitioning. Additionally, the computed LogD at pH 5.5 is -1.79 and at pH 7.4 is -3.31 for the (E)-isomer [2], indicating that the (E)-isomer is substantially more hydrophilic than the (Z)-isomer across physiologically relevant pH ranges. This difference arises directly from the trans disposition of the carboxylic acid group relative to the amide carbonyl, which alters the compound's dipole moment and solvation free energy [1].
| Evidence Dimension | Computed lipophilicity (predicted octanol:water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 (PubChem); ChemBase computed Log P = -1.21; LogD (pH 5.5) = -1.79; LogD (pH 7.4) = -3.31 |
| Comparator Or Baseline | (Z)-isomer (CAS 7144-91-4): LogP = 0.73 (ChemSrc, different computational method) |
| Quantified Difference | ΔLogP ≈ 1.03 units ( >10-fold predicted difference in partitioning); target is more hydrophilic |
| Conditions | Computed properties from PubChem XLogP3 (E-isomer) and ChemSrc (Z-isomer); different algorithms applied; LogD from ChemBase (JChem) for E-isomer |
Why This Matters
A >10-fold difference in predicted partition coefficient between configurational isomers has direct implications for compound prioritization in cell-based screening where passive membrane permeability governs intracellular exposure and apparent potency.
- [1] PubChem CID 695587. XLogP3-AA = -0.3. https://pubchem.ncbi.nlm.nih.gov/compound/695587 View Source
- [2] ChemBase. (2E)-3-[(pyridin-4-ylmethyl)carbamoyl]prop-2-enoic acid: Acid pKa 3.39, LogD (pH 5.5) -1.79, LogD (pH 7.4) -3.31, Log P -1.21. http://www.chembase.cn/molecule-266418.html View Source
